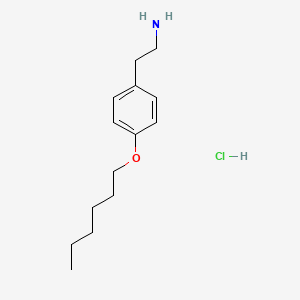
Benzeneethanamine, 4-(hexyloxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, 4-(hexyloxy)-, hydrochloride: is a chemical compound with the molecular formula C14H23NO.HCl . It is a derivative of benzeneethanamine, where the benzene ring is substituted with a hexyloxy group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 4-(hexyloxy)-, hydrochloride typically involves the alkylation of benzeneethanamine with a hexyloxy group. This can be achieved through a nucleophilic substitution reaction where benzeneethanamine reacts with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the hexyloxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.
Biology: In biological research, this compound can be used as a ligand in receptor binding studies. It helps in understanding the interaction between ligands and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows it to interact with biological targets in specific ways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, 4-(hexyloxy)-, hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The hexyloxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
- Benzeneethanamine, 4-methoxy-
- Benzeneethanamine, 4-ethoxy-
- Benzeneethanamine, 4-butoxy-
Comparison: Benzeneethanamine, 4-(hexyloxy)-, hydrochloride is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs with shorter alkoxy chains, it has higher lipophilicity and potentially different biological activity. This makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
37563-56-7 |
|---|---|
Fórmula molecular |
C14H24ClNO |
Peso molecular |
257.80 g/mol |
Nombre IUPAC |
2-(4-hexoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-2-3-4-5-12-16-14-8-6-13(7-9-14)10-11-15;/h6-9H,2-5,10-12,15H2,1H3;1H |
Clave InChI |
FQAICTCVEHANRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


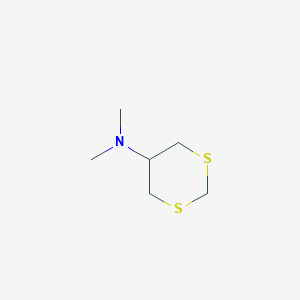

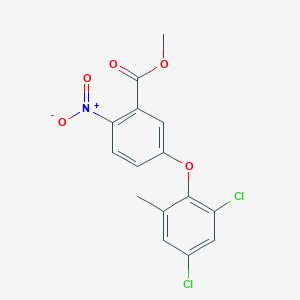
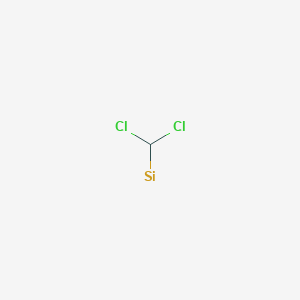
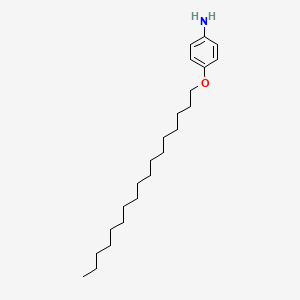
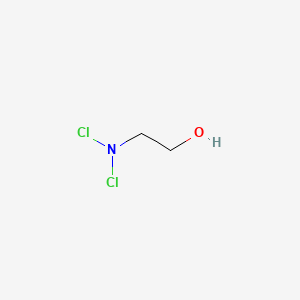

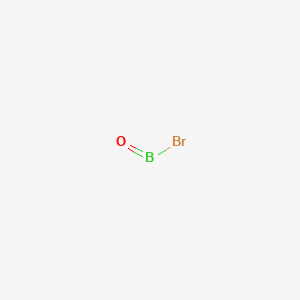

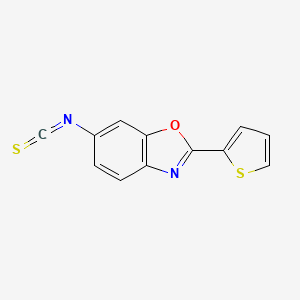
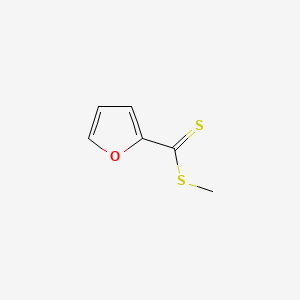
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)


